molecular formula C15H13NO B1597330 10-Ethyl-9-hydro-9-oxoacridine CAS No. 2207-41-2

10-Ethyl-9-hydro-9-oxoacridine

Cat. No. B1597330
CAS RN: 2207-41-2
M. Wt: 223.27 g/mol
InChI Key: XLUFPCKIXLAEED-UHFFFAOYSA-N
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Description

10-Ethyl-9-hydro-9-oxoacridine, also known as 10-Ethyl-10H-acridin-9-one, is a chemical compound with the molecular formula C15H13NO . It has an average mass of 223.270 Da and a monoisotopic mass of 223.099716 Da . This compound is also known by other names such as 10-Ethyl-9(10H)-acridinone .


Synthesis Analysis

The synthesis of acridine derivatives, including 10-Ethyl-9-hydro-9-oxoacridine, involves a multistep process starting from 2-chlorobenzoic acid and the appropriate aminophenylalkanoic acid . This process includes a modeled Ullmann-Jourdan reaction followed by a cyclodehydration step, and by amination in the case of aminoacridine analogues .


Molecular Structure Analysis

The molecular structure of 10-Ethyl-9-hydro-9-oxoacridine consists of a large, planar structure of tricycle, with the central ring containing a nitrogen atom instead of a carbon atom . This unique structure allows it to interact with various biomolecular targets.


Physical And Chemical Properties Analysis

10-Ethyl-9-hydro-9-oxoacridine has a molecular weight of 223.2698 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

properties

IUPAC Name

10-ethylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-16-13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFPCKIXLAEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176561
Record name 10-Ethyl-9-hydro-9-oxoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Ethyl-9-hydro-9-oxoacridine

CAS RN

2207-41-2
Record name 10-Ethyl-9-hydro-9-oxoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylacridone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Ethyl-9-hydro-9-oxoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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